molecular formula C17H14ClFN2O3 B2763158 N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide CAS No. 954594-91-3

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide

Cat. No.: B2763158
CAS No.: 954594-91-3
M. Wt: 348.76
InChI Key: ZQHTUUKPBOUZEF-UHFFFAOYSA-N
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Description

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide is a complex organic compound that features a combination of oxazolidinone and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 3-chlorophenyl isocyanate with an appropriate amino alcohol under controlled conditions to form the oxazolidinone ring. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide is unique due to its specific combination of oxazolidinone and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c18-12-4-2-6-14(8-12)21-10-15(24-17(21)23)9-20-16(22)11-3-1-5-13(19)7-11/h1-8,15H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHTUUKPBOUZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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